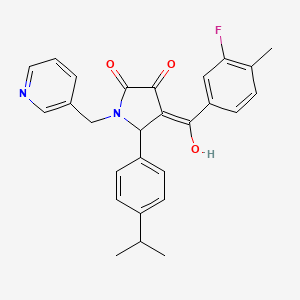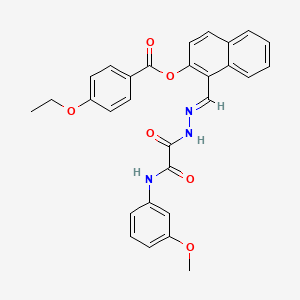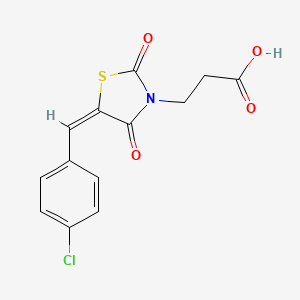
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
IUPAC Name: 1-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Molecular Formula: C₂₄H₂₁FN₂O₂
Structure: !Compound Structure
This compound belongs to the class of pyrrole derivatives, characterized by a five-membered heterocyclic ring containing nitrogen. Its intricate arrangement of functional groups suggests potential biological activity.
準備方法
Synthetic Routes::
Acylation of 3-Hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one:
- Limited information is available on industrial-scale synthesis. Research labs typically prepare this compound for specific studies.
化学反応の分析
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group may yield an alcohol.
Substitution: The fluorine atom is susceptible to nucleophilic substitution.
Common Reagents: Thionyl chloride, pyridine, reducing agents.
Major Products: Various derivatives based on the specific reaction conditions.
科学的研究の応用
Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.
Biological Studies: Used to probe enzyme inhibition, receptor binding, or cellular pathways.
Industry: Limited applications, but potential for novel materials or catalysts.
作用機序
Targets: Likely interacts with enzymes, receptors, or proteins due to its diverse functional groups.
Pathways: Further research needed to elucidate specific mechanisms.
類似化合物との比較
Unique Features: The combination of a pyrrole ring, benzoyl group, and hydroxyl functionality distinguishes it.
Similar Compounds: Related pyrrole derivatives include porphyrins, indoles, and other heterocycles.
: Reference 1 : Reference 2 : Reference 3
特性
CAS番号 |
618075-97-1 |
|---|---|
分子式 |
C27H25FN2O3 |
分子量 |
444.5 g/mol |
IUPAC名 |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25FN2O3/c1-16(2)19-8-10-20(11-9-19)24-23(25(31)21-7-6-17(3)22(28)13-21)26(32)27(33)30(24)15-18-5-4-12-29-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23+ |
InChIキー |
VHBXQWRCWANHLE-WJTDDFOZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)F |
正規SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029772.png)


![N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029783.png)
![(5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029785.png)

![3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12029797.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12029819.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029837.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
